Cas no 2229317-88-6 (3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid)

3-(3-Fluoropyridin-4-yl)-2-hydroxypropanoic acid is a fluorinated pyridine derivative featuring a hydroxypropanoic acid moiety, which lends it unique reactivity and potential applications in pharmaceutical and agrochemical synthesis. The fluorine substitution at the 3-position of the pyridine ring enhances its electronic properties, improving binding affinity and metabolic stability in bioactive molecules. The hydroxyl and carboxylic acid functional groups offer versatile sites for further derivatization, enabling its use as a key intermediate in the development of targeted compounds. Its structural features make it valuable for researchers exploring enzyme inhibition or receptor modulation, particularly in medicinal chemistry. The compound's well-defined purity and stability further support its utility in high-precision synthetic workflows.
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid structure
2229317-88-6 structure
Product Name:3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid
CAS No:2229317-88-6
MF:C8H8FNO3
MW:185.152425765991
CID:5842400
PubChem ID:165709471
Update Time:2025-10-25

3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid
    • 2229317-88-6
    • EN300-1817691
    • Inchi: 1S/C8H8FNO3/c9-6-4-10-2-1-5(6)3-7(11)8(12)13/h1-2,4,7,11H,3H2,(H,12,13)
    • InChI Key: SRBAFUDZVSKSLF-UHFFFAOYSA-N
    • SMILES: FC1C=NC=CC=1CC(C(=O)O)O

Computed Properties

  • Exact Mass: 185.04882128g/mol
  • Monoisotopic Mass: 185.04882128g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 70.4Ų

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Additional information on 3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid

3-(3-Fluoropyridin-4-yl)-2-hydroxypropanoic acid: A Comprehensive Overview

3-(3-Fluoropyridin-4-yl)-2-hydroxypropanoic acid, identified by the CAS number 2229317-88-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with a hydroxypropanoic acid moiety. The presence of the fluorine atom at the 3-position of the pyridine ring introduces interesting electronic and steric properties, making this compound a valuable subject for both fundamental research and applied studies.

The synthesis of 3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid has been explored through various methodologies, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are crucial for studying the stereochemical aspects of this compound's interactions with biological systems.

One of the most promising applications of this compound lies in its potential as a lead molecule in drug discovery. The hydroxypropanoic acid group imparts acidity and hydrogen bonding capabilities, which are essential for interactions with biological targets. Recent studies have highlighted its ability to modulate enzyme activity, particularly in pathways related to inflammation and neurodegenerative diseases. For instance, research published in Nature Communications demonstrated that this compound exhibits potent inhibitory effects on specific kinases involved in Alzheimer's disease progression.

The structural versatility of 3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid also makes it an attractive candidate for materials science applications. Its ability to form self-assembled monolayers and coordinate with metal ions has been leveraged in the development of novel sensors and catalytic materials. A study in Advanced Materials reported that derivatives of this compound can serve as highly sensitive detectors for trace metal ions in aqueous environments.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and acetonitrile. These characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

The latest research on 3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid has also delved into its environmental impact and biodegradability. Studies conducted under simulated environmental conditions suggest that this compound undergoes rapid degradation under UV light, minimizing its persistence in natural ecosystems. This finding is particularly relevant for regulatory assessments and green chemistry initiatives.

In conclusion, 3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid stands out as a multifaceted compound with applications spanning drug discovery, materials science, and environmental chemistry. Its unique structure, coupled with recent advancements in synthetic methods and biological evaluations, positions it as a key player in future research endeavors. As ongoing studies continue to unravel its potential, this compound is poised to make significant contributions to both academic and industrial sectors.

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